

A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: PF-05175157 versus TOFA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05175157

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Acetyl-CoA Carboxylase (ACC) inhibitors: **PF-05175157** and 5-(Tetradecyloxy)-2-furoic acid (TOFA). The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction to ACC Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.^[1] This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.^[1] Inhibition of ACC has emerged as a promising therapeutic strategy for a range of metabolic diseases, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and certain cancers.

PF-05175157: A Potent Dual ACC1/ACC2 Inhibitor

PF-05175157 is a potent, broad-spectrum inhibitor of both ACC1 and ACC2.^[2] It has been investigated in clinical trials for the treatment of metabolic diseases.^[3]

TOFA: An Allosteric ACC Inhibitor

TOFA is an allosteric inhibitor of ACC, primarily targeting ACC1 (also referred to as ACCA).[4]
[5] It is widely used as a research tool to study the effects of inhibiting fatty acid synthesis in various cellular processes, particularly in cancer research.[6][7][8]

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data for **PF-05175157** and TOFA, focusing on their inhibitory potency. It is important to note that a direct head-to-head comparison of these inhibitors under identical experimental conditions is not readily available in the published literature. The data presented here are compiled from various sources and should be interpreted with this consideration.

Table 1: In Vitro Inhibitory Potency (IC50)

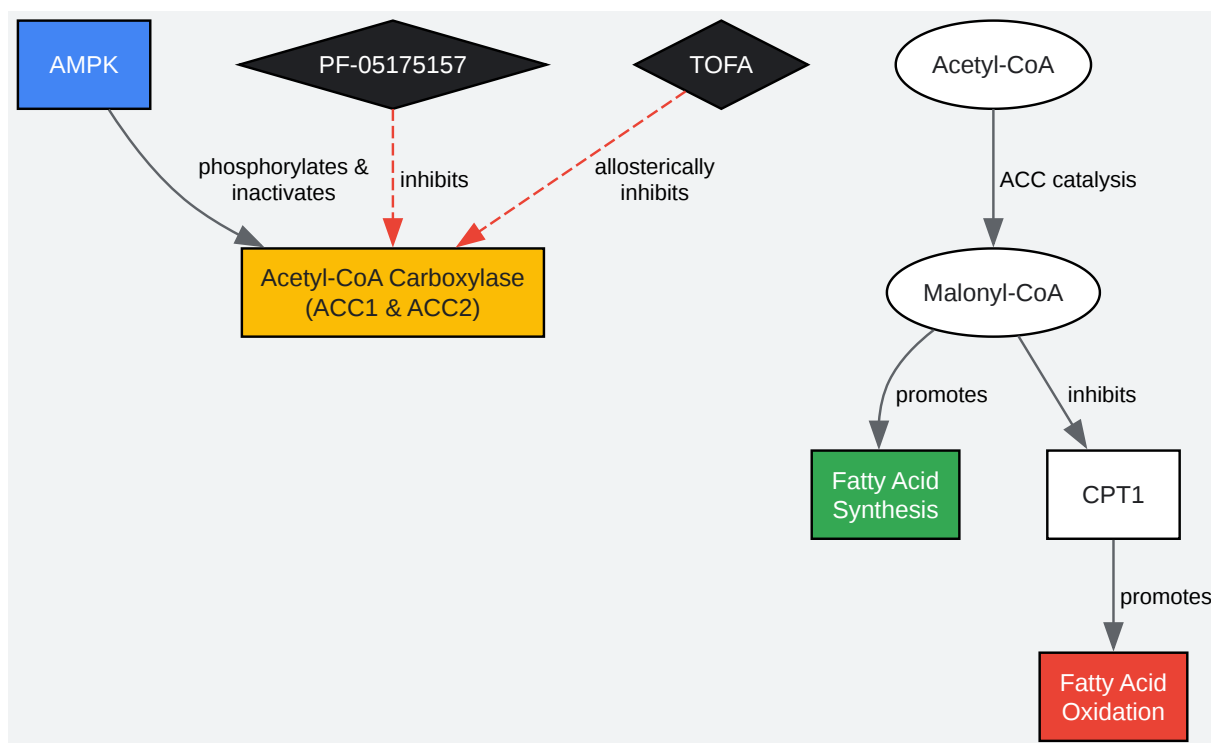
Inhibitor	Target	Species	IC50	Reference(s)
PF-05175157	ACC1	Human	27.0 nM	[2]
ACC2	Human	33.0 nM	[2]	
ACC1	Rat	23.5 nM	[2]	
ACC2	Rat	50.4 nM	[2]	
TOFA	ACC1/ACC2	Human (recombinant)	7-8 µM	[4]
ACCA (ACC1)	Human Lung Cancer Cells (NCI-H460)	~5.0 µg/mL	[6][7][8]	
ACCA (ACC1)	Human Colon Carcinoma Cells (HCT-8)	~5.0 µg/mL	[6][7]	
ACCA (ACC1)	Human Colon Carcinoma Cells (HCT-15)	~4.5 µg/mL	[6][7][8]	

Table 2: Cellular and In Vivo Efficacy

Inhibitor	Assay/Model	Effect	Potency (EC50) / Dosage	Reference(s)
PF-05175157	Malonyl-CoA formation in rat hepatocytes	Inhibition	30 nM	[2]
Malonyl-CoA reduction in rat skeletal muscle (in vivo)	76% reduction	Oral administration	[2]	
Malonyl-CoA reduction in rat liver (in vivo)	89% reduction	Oral administration	[2]	
TOFA	Fatty acid synthesis in human cancer cells	Inhibition	Effective at 1.0–20.0 µg/mL	[6] [7] [8]

Signaling Pathway and Mechanism of Action

ACC plays a central role in cellular energy homeostasis and is regulated by the AMP-activated protein kinase (AMPK) signaling pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#) AMPK, a key energy sensor, is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation to restore cellular energy levels.



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Diagram 1: Simplified ACC signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to evaluate ACC inhibitors.

Biochemical Assay for ACC Activity

This protocol is adapted from commercially available assay kits and general literature procedures.

Objective: To determine the in vitro inhibitory activity of compounds against purified ACC enzymes.

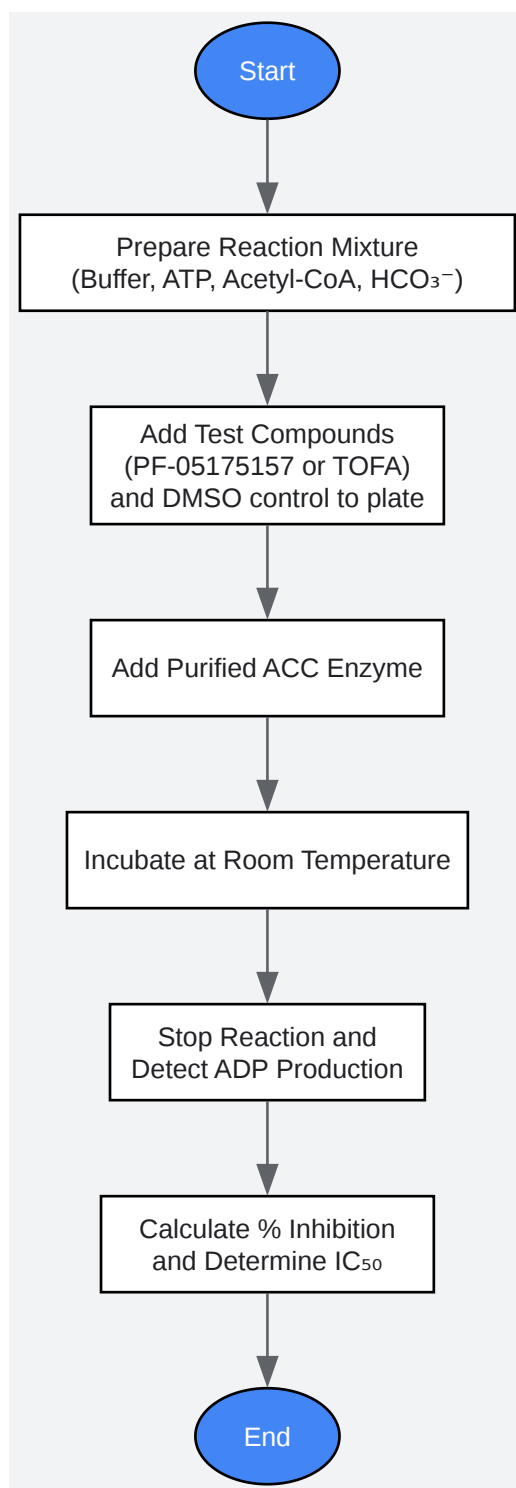
Materials:

- Purified recombinant human ACC1 or ACC2 enzyme

- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- ATP
- Acetyl-CoA
- Sodium Bicarbonate (HCO₃⁻)
- Test compounds (**PF-05175157**, TOFA) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- 384-well plates

Procedure:

- Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
- Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.
- Initiate the reaction by adding the purified ACC enzyme to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Diagram 2: Experimental workflow for a biochemical ACC inhibition assay.

Measurement of Malonyl-CoA Levels in Cells

This protocol is based on established liquid chromatography-mass spectrometry (LC-MS) methods.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To quantify the intracellular levels of malonyl-CoA following treatment with ACC inhibitors.

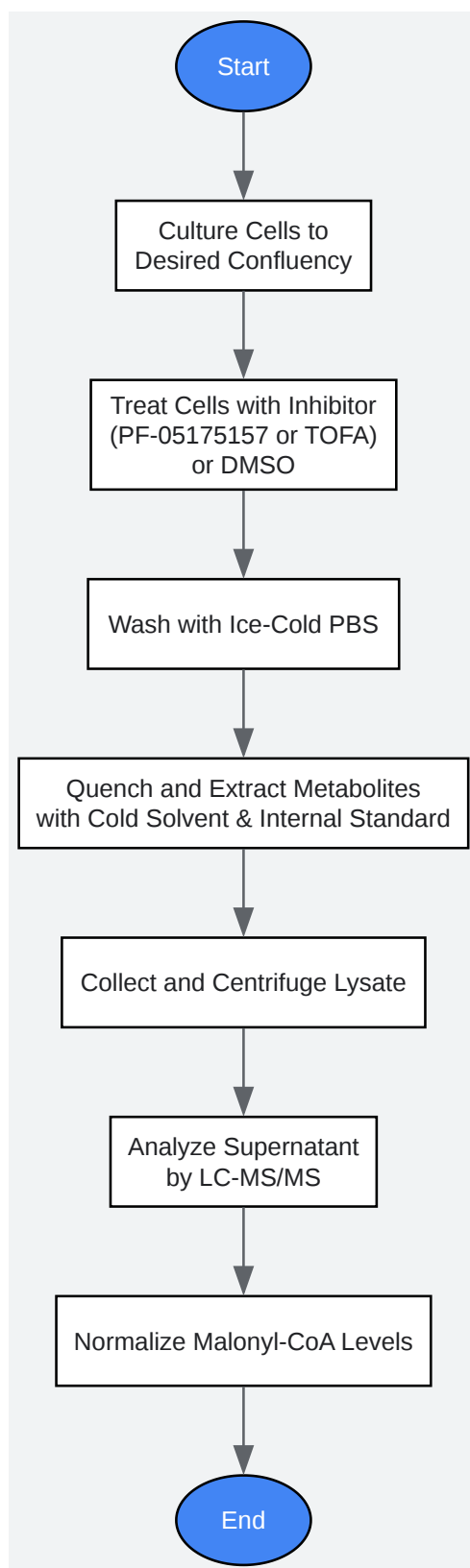
Materials:

- Cultured cells (e.g., hepatocytes, cancer cell lines)
- Cell culture medium and supplements
- Test compounds (**PF-05175157**, TOFA) dissolved in DMSO
- Ice-cold phosphate-buffered saline (PBS)
- Extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol)
- Internal standard (e.g., $^{13}\text{C}_3$ -malonyl-CoA)
- LC-MS/MS system

Procedure:

- Seed cells in culture plates and grow to the desired confluency.
- Treat the cells with various concentrations of the ACC inhibitor or DMSO vehicle for a specified time.
- Aspirate the medium and wash the cells with ice-cold PBS.
- Immediately add the cold extraction solvent containing the internal standard to the cells to quench metabolic activity and extract metabolites.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube.

- Analyze the samples by LC-MS/MS to quantify malonyl-CoA levels relative to the internal standard.
- Normalize the results to total protein content or cell number.



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Diagram 3: Workflow for measuring intracellular malonyl-CoA levels.

Summary and Conclusion

PF-05175157 and TOFA are both valuable tools for studying the role of ACC in various biological systems.

- **PF-05175157** is a highly potent, dual inhibitor of ACC1 and ACC2 with well-characterized in vitro and in vivo activity, particularly in the context of metabolic diseases. Its nanomolar potency makes it suitable for studies requiring strong and specific inhibition of both ACC isoforms. However, its clinical development has been hampered by side effects such as reduced platelet counts in humans.[3][15]
- TOFA acts as an allosteric inhibitor of ACC, with a preference for ACC1.[4] Its potency is in the micromolar range, making it less potent than **PF-05175157**. TOFA has been extensively used in cancer research to demonstrate the reliance of cancer cells on de novo fatty acid synthesis.[6][7][8]

The choice between **PF-05175157** and TOFA will depend on the specific research question. For studies requiring potent and simultaneous inhibition of both ACC1 and ACC2 to investigate systemic metabolic effects, **PF-05175157** is the more appropriate choice. For cellular studies focused on the effects of inhibiting fatty acid synthesis, particularly in cancer cell lines, and where an allosteric mechanism of inhibition is of interest, TOFA remains a relevant and widely used tool.

Researchers should carefully consider the differences in potency, isoform selectivity, and mechanism of action when designing experiments and interpreting results with these two inhibitors. The lack of direct comparative studies highlights an opportunity for future research to provide a more definitive head-to-head characterization of these and other ACC inhibitors.

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- To cite this document: BenchChem. [A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: PF-05175157 versus TOFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609954#pf-05175157-versus-tofa-as-an-acc-inhibitor]

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